(R)-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate
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Overview
Description
(R)-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate, also known as (R)-BMPMB, is an organic compound that has been studied extensively due to its potential applications in a variety of scientific fields. (R)-BMPMB is a chiral compound, meaning that it has two enantiomers, (R)-BMPMB and (S)-BMPMB, that are non-superimposable mirror images of each other. This compound has been studied for its potential applications in pharmaceuticals, biochemistry, and other areas of research.
Scientific Research Applications
Crystallography and Structural Analysis
The study of 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate provides insights into the crystal structures involving benzyl 2-amino-4-methylpentanoate and its derivatives. This research highlights the interactions within the crystal lattice, including hydrogen bonding and π–π stacking, which are crucial for understanding the solid-state properties and potential applications of these compounds in materials science (Babu et al., 2014).
Organic Synthesis
Research on Lithium Amides as homochiral ammonia equivalents for conjugate additions to α,β‐Unsaturated Esters, including the asymmetric synthesis of (S)‐β‐Leucine, showcases the application of related compounds in stereoselective synthesis. This area is pivotal for the development of chiral building blocks in pharmaceutical synthesis and the study of reaction mechanisms (Davies et al., 2011).
Photochemistry and Polymer Chemistry
The potential of oxime sulfonates as photoacid generators, derived from reactions involving similar sulfonate compounds, has implications in the development of photoresists for lithographic processes. Understanding the photochemical behavior of these compounds is essential for advancing technologies in microfabrication and nanotechnology (Plater et al., 2019).
Environmental Chemistry and Recycling Processes
The application of bipolar membrane-based processes for the recycle of p-toluenesulfonic acid in the production of specific amino acids, as described in research on D-(-)-p-hydroxyphenylglycine production, reflects the environmental significance of these compounds. Such studies are crucial for sustainable industrial practices and waste minimization (Yu et al., 2005).
Mechanism of Action
Target of Action
It is known that this compound is a derivative of leucine , an essential amino acid that plays a crucial role in protein synthesis and various metabolic functions.
Mode of Action
As a leucine derivative, it may interact with the biological systems in a similar manner as leucine does. Leucine is known to influence the secretion of anabolic hormones, which are essential for muscle growth and recovery .
Biochemical Pathways
Leucine and its derivatives, including H-D-Leu-OBzl.TosOH, are known to affect several biochemical pathways. They are often used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Result of Action
As a leucine derivative, it may share some of the known effects of leucine, such as promoting muscle protein synthesis, enhancing recovery from exercise, and providing an energy source for muscle tissues .
Properties
IUPAC Name |
benzyl (2R)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQGHKVYLQBJLO-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659803 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-leucinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17664-93-6 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-leucinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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